(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone
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Overview
Description
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorophenyl groups can enhance its binding affinity to biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the pyrazole ring and fluorophenyl groups can contribute to its activity as an anti-inflammatory, analgesic, or anticancer agent .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorophenyl groups can enhance its binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
What sets (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-fluorophenyl)methanone apart from similar compounds is the presence of two fluorophenyl groups. This unique structural feature can enhance its chemical stability, reactivity, and potential biological activity. Additionally, the specific positioning of the amino and carbonyl groups can influence its interaction with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQMZLXMLGUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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